(S)-(+)-1-Cyclohexylethylamine

Catalog No.
S1515683
CAS No.
17430-98-7
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Cyclohexylethylamine

CAS Number

17430-98-7

Product Name

(S)-(+)-1-Cyclohexylethylamine

IUPAC Name

(1S)-1-cyclohexylethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1

InChI Key

XBWOPGDJMAJJDG-ZETCQYMHSA-N

SMILES

CC(C1CCCCC1)N

Canonical SMILES

CC(C1CCCCC1)N

Isomeric SMILES

C[C@@H](C1CCCCC1)N

The exact mass of the compound (S)-(+)-1-Cyclohexylethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7) is an enantiomerically pure, aliphatic primary amine widely procured as a chiral auxiliary, resolving agent, and building block for asymmetric synthesis. Unlike its aromatic counterparts, this compound features a fully saturated cyclohexyl ring, which fundamentally alters its steric bulk, lipophilicity, and spectroscopic profile. It is typically supplied at high purity (≥98%) with strict optical purity (≥98.5% enantiomeric excess), making it a critical raw material for the production of active pharmaceutical ingredients (APIs), chiral sensors, and specialized supramolecular assemblies where strict stereocontrol and clean analytical baselines are required .

Buyers often consider substituting (S)-(+)-1-cyclohexylethylamine with the more common and less expensive aromatic analog, (S)-1-phenylethylamine. However, this substitution frequently fails in both analytical and synthetic workflows. The presence of the phenyl ring in the analog introduces strong UV absorption and aromatic NMR resonances that obscure critical data in circular dichroism (CD) and NMR-based chiral sensing [1]. Furthermore, the differences in pi-stacking capability and conformational flexibility between the planar phenyl ring and the puckered cyclohexyl ring drastically alter crystallization thermodynamics during diastereomeric salt resolution, often shifting the outcome from successful enantiomer separation to the formation of unresolvable double salts.

Spectroscopic Clarity in Chiroptical Sensor Design

In the development of multi-component chiroptical sensors, the choice of chiral auxiliary dictates the interpretability of the resulting spectra. When (S)-(+)-1-cyclohexylethylamine is utilized, its lack of aromatic chromophores ensures a clean baseline in the UV region, facilitating accurate CD measurements. In contrast, substituting with (S)-1-phenylethylamine introduces overlapping aromatic signals that render the aromatic region of 1H NMR spectra too crowded for meaningful interpretation and obscure key CD transitions of the host molecules [1].

Evidence DimensionAromatic signal interference in NMR/CD
Target Compound DataTransparent in the UV/aromatic NMR region, allowing distinct observation of 4 diastereomeric coalescence signals.
Comparator Or Baseline(S)-1-phenylethylamine (aromatic analog)
Quantified DifferenceComplete obscuration of host aromatic signals vs. clean resolution of sensor diastereomers.
ConditionsVT-NMR (DMSO-d6, 600 MHz) and CD spectroscopy of supramolecular host-guest complexes

Procurement of the cyclohexyl derivative is mandatory for analytical and sensor applications where background spectroscopic interference from the chiral auxiliary must be eliminated.

Enantiomeric Separation Resolution in Capillary Electrophoresis

The structural differences between aliphatic and aromatic chiral amines significantly impact their baseline separability in high-throughput analytical techniques. In capillary electrophoresis utilizing a dimethyl-beta-cyclodextrin and chiral crown ether system, 1-cyclohexylethylamine achieved an unprecedented high enantiomeric resolution (Rs) of 3.3. Under identical conditions, the aromatic analog 1-phenylethylamine achieved an Rs of only 2.3[1].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataRs = 3.3
Comparator Or Baseline1-phenylethylamine (Rs = 2.3)
Quantified Difference43% higher baseline resolution for the cyclohexyl derivative.
ConditionsCapillary electrophoresis with contactless conductivity detection, pH 2.4 citric acid buffer

Higher baseline resolution enables more accurate quantification of enantiomeric excess in quality control and high-throughput screening workflows.

High-Throughput Enantioselective Resolution via AIEgen Aggregation

(S)-(+)-1-Cyclohexylethylamine serves as a highly effective chiral building block for synthesizing tetraphenylethylene (TPE)-based Aggregation-Induced Emission generators (AIEgens). When the resulting S-TPE-Am is used to resolve d/l-Boc-glutamic acid via a simple one-step aggregation method, it achieves an enantiomeric excess (ee) of 80%, which closely matches the 82% ee obtained via traditional, time-consuming chiral HPLC [1].

Evidence DimensionEnantiomeric excess (ee) determination efficiency
Target Compound Data80% ee via one-step rapid fluorescent aggregation
Comparator Or BaselineTraditional Chiral HPLC (82% ee)
Quantified DifferenceRapid visual/fluorescent screening achieves parity (within 2% error) with slow chromatographic methods.
ConditionsFluorescence standard curve analysis of AIEgen/chiral acid precipitates

Procuring this specific amine for AIEgen synthesis allows laboratories to replace slow HPLC workflows with rapid, high-throughput fluorescent screening for chiral acids.

Crystallization Thermodynamics in Diastereomeric Salt Formation

The efficacy of (S)-(+)-1-cyclohexylethylamine as a resolving agent is highly sensitive to the structural features of the target acid. While it successfully resolves unsubstituted mandelic acid, attempting to resolve halogenated derivatives (such as 2-chloro or 4-chloromandelic acid) results in the formation of a 1:1 double salt containing both enantiomers, driving the enantiomeric excess to practically zero[1]. This demonstrates that its crystallization thermodynamics are distinct from universal resolving agents.

Evidence DimensionEnantiomeric excess in salt crystallization
Target Compound Data~0% ee (formation of double salt) with chloromandelic acids
Comparator Or BaselineSuccessful high-ee resolution with unsubstituted mandelic acid
Quantified DifferenceShift from high enantiomeric discrimination to complete lack of discrimination based on single halogen substitutions.
ConditionsAmbient crystallization in methanol, n-propanol, or 1:1 toluene:acetonitrile

Buyers must specifically match this resolving agent to non-halogenated substrates or empirically verify crystal packing, as generic assumptions about resolving power will fail.

Chiroptical Sensor Development

Ideal for synthesizing multi-component sensors and dynamic molecular propellers where the absence of UV-absorbing aromatic rings is required to maintain a clean analytical baseline for CD and NMR spectroscopy [1].

High-Throughput Chiral Screening

Used as a core building block in the synthesis of TPE-based AIEgens, enabling rapid, fluorescence-based enantiomeric excess determination of chiral acids without the need for HPLC [2].

Quality Control Standards

Procured as a reference standard in capillary electrophoresis and chromatography, where its high baseline resolution (Rs = 3.3) allows for precise calibration of enantiomeric ratios up to 99:1 [3].

Targeted Diastereomeric Resolution

Utilized in the industrial scale-up of specific chiral APIs and intermediates (e.g., unsubstituted mandelic acid derivatives) where its unique aliphatic crystal packing offers superior stereoselective salt precipitation compared to aromatic amines[4].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (65.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (65.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (30.16%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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